3-Ethyl-4-phenylfuran-2-carbohydrazide
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Overview
Description
3-Ethyl-4-phenylfuran-2-carbohydrazide is a chemical compound belonging to the furan family, characterized by a furan ring substituted with ethyl, phenyl, and carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-phenylfuran-2-carbohydrazide typically involves the reaction of 3-ethyl-4-phenylfuran-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Materials: 3-ethyl-4-phenylfuran-2-carboxylic acid and hydrazine hydrate.
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Product Isolation: The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-phenylfuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
3-Ethyl-4-phenylfuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-phenylfuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-phenylfuran-2-carboxylic acid: A precursor in the synthesis of 3-Ethyl-4-phenylfuran-2-carbohydrazide.
4-Phenylfuran-2-carbohydrazide: A similar compound with a different substitution pattern on the furan ring.
3-Methyl-4-phenylfuran-2-carbohydrazide: Another derivative with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-ethyl-4-phenylfuran-2-carbohydrazide |
InChI |
InChI=1S/C13H14N2O2/c1-2-10-11(9-6-4-3-5-7-9)8-17-12(10)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16) |
InChI Key |
PGKIOBFPSDGNSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC=C1C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
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